molecular formula C22H18N2O2S2 B11515814 N-[2-(benzylsulfanyl)-1,3-benzothiazol-6-yl]-2-methoxybenzamide

N-[2-(benzylsulfanyl)-1,3-benzothiazol-6-yl]-2-methoxybenzamide

Cat. No.: B11515814
M. Wt: 406.5 g/mol
InChI Key: IMPXWARSHFVEAO-UHFFFAOYSA-N
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Description

N-[2-(benzylsulfanyl)-1,3-benzothiazol-6-yl]-2-methoxybenzamide is a complex organic compound with a molecular formula of C22H18N2O2S2. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(benzylsulfanyl)-1,3-benzothiazol-6-yl]-2-methoxybenzamide typically involves a multi-step process. One common method starts with the reaction of 2-mercaptobenzothiazole with benzyl halides to form benzyl sulfides. This is followed by a substitution reaction at the sulfur atom using phosphinic acid thioesters and benzyl Grignard reagents . The reaction conditions often require controlled temperatures and the use of solvents like dichloroethane.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(benzylsulfanyl)-1,3-benzothiazol-6-yl]-2-methoxybenzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride.

    Substitution Reagents: Benzyl Grignard reagents, phosphinic acid thioesters.

Major Products

The major products formed from these reactions include various benzyl sulfides and phosphine oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[2-(benzylsulfanyl)-1,3-benzothiazol-6-yl]-2-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(benzylsulfanyl)-1,3-benzothiazol-6-yl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the growth of certain fungi and bacteria by interfering with their cellular processes. This is achieved through the disruption of cell membrane integrity and inhibition of key enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C22H18N2O2S2

Molecular Weight

406.5 g/mol

IUPAC Name

N-(2-benzylsulfanyl-1,3-benzothiazol-6-yl)-2-methoxybenzamide

InChI

InChI=1S/C22H18N2O2S2/c1-26-19-10-6-5-9-17(19)21(25)23-16-11-12-18-20(13-16)28-22(24-18)27-14-15-7-3-2-4-8-15/h2-13H,14H2,1H3,(H,23,25)

InChI Key

IMPXWARSHFVEAO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC4=CC=CC=C4

Origin of Product

United States

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